3-[(2-phenylbutanoyl)amino]benzoic acid
Overview
Description
3-[(2-phenylbutanoyl)amino]benzoic acid is an organic compound that features a benzoic acid core with a 2-phenylbutanoyl group attached via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-phenylbutanoyl)amino]benzoic acid typically involves the following steps:
Formation of 2-phenylbutanoyl chloride: This can be achieved by reacting 2-phenylbutanoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 2-phenylbutanoyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine to form the desired amide bond.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for scalability. This could include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-phenylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-aminobenzoic acid and 2-phenylbutanoic acid.
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Nitration: Can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Often involves the use of halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Hydrolysis: Produces 3-aminobenzoic acid and 2-phenylbutanoic acid.
Nitration: Yields nitro derivatives of the aromatic ring.
Halogenation: Results in halogenated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it suitable for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[(2-phenylbutanoyl)amino]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-aminobenzoic acid: Shares the benzoic acid core but lacks the 2-phenylbutanoyl group.
2-phenylbutanoic acid: Contains the 2-phenylbutanoyl group but lacks the benzoic acid core.
Para-aminobenzoic acid: Another isomer of aminobenzoic acid with different substitution patterns on the aromatic ring.
Uniqueness
3-[(2-phenylbutanoyl)amino]benzoic acid is unique due to the presence of both the 2-phenylbutanoyl group and the benzoic acid core, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(2-phenylbutanoylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-15(12-7-4-3-5-8-12)16(19)18-14-10-6-9-13(11-14)17(20)21/h3-11,15H,2H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFDDMOGJDRAOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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